molecular formula C22H26ClNO4S B2808771 tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1858275-14-5

tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2808771
CAS No.: 1858275-14-5
M. Wt: 435.96
InChI Key: NEEPBTQIGKMULE-UHFFFAOYSA-N
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Description

tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that features a variety of functional groups, including a tert-butyl ester, a dioxolane ring, a methylthiophene, and a chloro-substituted dihydroisoquinoline

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Due to its structural complexity, it may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Biochemical Probes: It can be used to study biochemical pathways and molecular interactions.

Industry

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of multiple functional groups, it could be of interest in various areas of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro-substituted dihydroisoquinoline, potentially converting it to a fully saturated isoquinoline.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Mechanism of Action

The exact mechanism of action for tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a bromo substituent instead of chloro, which can influence its chemical behavior and interactions.

Uniqueness

The presence of the chloro substituent in tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 7-chloro-1-[5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4S/c1-13-16(12-18(29-13)20-26-9-10-27-20)19-17-11-15(23)6-5-14(17)7-8-24(19)21(25)28-22(2,3)4/h5-6,11-12,19-20H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEPBTQIGKMULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2OCCO2)C3C4=C(CCN3C(=O)OC(C)(C)C)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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